molecular formula C23H22N2O4 B11557802 Bis(2-methylphenyl) (4-methylbenzene-1,3-diyl)biscarbamate

Bis(2-methylphenyl) (4-methylbenzene-1,3-diyl)biscarbamate

Cat. No.: B11557802
M. Wt: 390.4 g/mol
InChI Key: PNFZBSLQMRAZEB-UHFFFAOYSA-N
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Description

2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE is an organic compound with a complex structure that includes multiple aromatic rings and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methylphenol and 4-methyl-3-aminophenol, which are then subjected to carbamation reactions using appropriate reagents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols.

Scientific Research Applications

2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylphenyl N-phenylcarbamate
  • 4-Methylphenyl N-phenylcarbamate
  • 2-Methylphenyl N-(4-methylphenyl)carbamate

Uniqueness

Compared to similar compounds, 2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE has unique structural features that may confer distinct biological activities and chemical reactivity. Its multiple aromatic rings and carbamate groups allow for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

(2-methylphenyl) N-[2-methyl-5-[(2-methylphenoxy)carbonylamino]phenyl]carbamate

InChI

InChI=1S/C23H22N2O4/c1-15-12-13-18(24-22(26)28-20-10-6-4-8-16(20)2)14-19(15)25-23(27)29-21-11-7-5-9-17(21)3/h4-14H,1-3H3,(H,24,26)(H,25,27)

InChI Key

PNFZBSLQMRAZEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2C)NC(=O)OC3=CC=CC=C3C

Origin of Product

United States

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